2-(4-formylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Overview
Description
2-(4-formylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a formyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a morpholinylphenyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable molecule in different fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-formylphenol: This can be achieved through the oxidation of 4-hydroxybenzaldehyde.
Etherification: The 4-formylphenol is then reacted with 2-chloroacetamide in the presence of a base to form 2-(4-formylphenoxy)acetamide.
Substitution Reaction: Finally, the 2-(4-formylphenoxy)acetamide undergoes a substitution reaction with 4-morpholin-4-ylaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-formylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy and morpholinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 2-(4-carboxyphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The morpholinyl group can enhance the compound’s solubility and facilitate its interaction
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-13-15-1-7-18(8-2-15)25-14-19(23)20-16-3-5-17(6-4-16)21-9-11-24-12-10-21/h1-8,13H,9-12,14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZVRXBFVSNIBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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